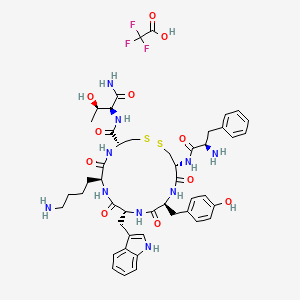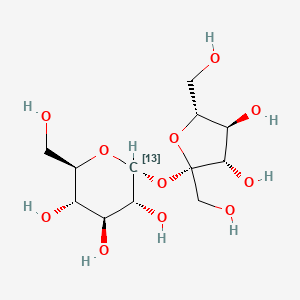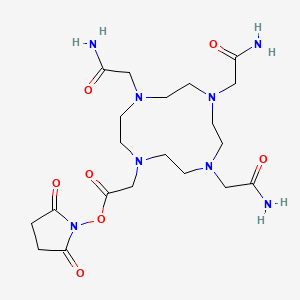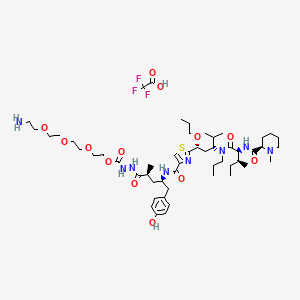
Tam557 (tfa)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tam557 (tfa) is a cytotoxic tubulysin compound that has been modified for use in conjugation to transport vehicles targeting molecules such as proteins, peptides, small molecules, or polymeric carriers . It is primarily used in scientific research for its ability to disrupt microtubule formation, making it a valuable tool in cell cycle and DNA damage studies .
Preparation Methods
The synthesis of Tam557 (tfa) involves multiple steps, including the use of trifluoroacetic acid (TFA) in the manufacturing process to release synthesized peptides from solid-phase resins . The compound is then purified using reversed-phase high-performance liquid chromatography (HPLC) with TFA as a mobile phase modifier . Industrial production methods typically involve automated Fmoc chemistry for the synthesis of small to medium-sized membrane proteins .
Chemical Reactions Analysis
Tam557 (tfa) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles like sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Tam557 (tfa) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in cell cycle and DNA damage studies due to its ability to disrupt microtubule formation.
Medicine: Investigated for its potential use in targeted drug delivery systems, particularly in cancer therapy.
Mechanism of Action
Tam557 (tfa) exerts its effects by disrupting the formation of microtubules, which are essential components of the cytoskeleton . This disruption leads to cell cycle arrest and apoptosis (programmed cell death), making it a potent cytotoxic agent . The molecular targets of Tam557 (tfa) include tubulin, a protein that polymerizes to form microtubules .
Comparison with Similar Compounds
Tam557 (tfa) is similar to other tubulysin compounds, such as tubulysin A and tubulysin B . it is unique in its ability to be conjugated to transport vehicles targeting specific molecules . This makes it particularly valuable in targeted drug delivery systems. Other similar compounds include:
Tubulysin A: Another cytotoxic tubulysin compound with similar microtubule-disrupting properties.
Tubulysin B: Similar to tubulysin A but with slight variations in its chemical structure and potency.
Properties
Molecular Formula |
C52H85F3N8O13S |
|---|---|
Molecular Weight |
1119.3 g/mol |
IUPAC Name |
2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C50H84N8O11S.C2HF3O2/c1-9-20-58(49(63)44(35(6)11-3)54-47(62)41-14-12-13-21-57(41)8)42(34(4)5)32-43(68-22-10-2)48-53-40(33-70-48)46(61)52-38(31-37-15-17-39(59)18-16-37)30-36(7)45(60)55-56-50(64)69-29-28-67-27-26-66-25-24-65-23-19-51;3-2(4,5)1(6)7/h15-18,33-36,38,41-44,59H,9-14,19-32,51H2,1-8H3,(H,52,61)(H,54,62)(H,55,60)(H,56,64);(H,6,7)/t35-,36-,38+,41+,42+,43+,44-;/m0./s1 |
InChI Key |
BSLBFEDMNJKDQK-NVOAYPLDSA-N |
Isomeric SMILES |
CCCN([C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)NNC(=O)OCCOCCOCCOCCN)OCCC)C(C)C)C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]3CCCCN3C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCCN(C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)NNC(=O)OCCOCCOCCOCCN)OCCC)C(C)C)C(=O)C(C(C)CC)NC(=O)C3CCCCN3C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione](/img/structure/B12363091.png)

![6-chloro-N-[4-[(2R)-3-(4-chloro-3-fluorophenoxy)-2-hydroxypropyl]piperazin-1-yl]quinoline-2-carboxamide](/img/structure/B12363096.png)
![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12363112.png)
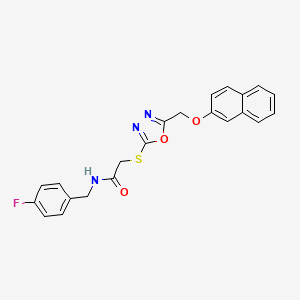
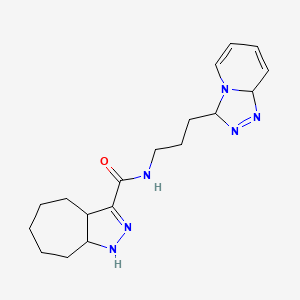


![2H-Pyrido[3,4-b]indole-2,3-dicarboxylic acid, 1,3,4,9-tetrahydro-, 2-(9H-fluoren-9-ylmethyl) ester, (3S)-](/img/structure/B12363130.png)
